1-Morpholino-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholino-2-phenylethanone is an organic compound with the molecular formula C12H15NO2 It is characterized by a morpholine ring attached to a phenyl group through an ethanone linkage
Preparation Methods
1-Morpholino-2-phenylethanone can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with phenylacetic acid. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve similar processes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Morpholino-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring or phenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Morpholino-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Morpholino-2-phenylethanone exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
1-Morpholino-2-phenylethanone can be compared with other similar compounds, such as:
4-(Phenylacetyl)morpholine: Similar in structure but with different reactivity and applications.
1-(Morpholin-4-yl)-2-phenylethanone: Another structural isomer with distinct chemical properties.
Ethanone, 1-(4-morpholinyl)-2-phenyl-: A compound with similar functional groups but varying in its industrial and research applications
Properties
CAS No. |
17123-83-0 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-phenylethanone |
InChI |
InChI=1S/C12H15NO2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
UOEAKFDLEWRHEY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=CC=C2 |
Key on ui other cas no. |
17123-83-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.